molecular formula C20H16ClN3O2S B14928037 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

Cat. No.: B14928037
M. Wt: 397.9 g/mol
InChI Key: QDFFXUKQVNGKDR-UHFFFAOYSA-N
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Description

N~2~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a combination of a naphthalenesulfonamide group and a pyrazole ring substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 3-chlorobenzyl group via nucleophilic substitution. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalenesulfonamides and pyrazole derivatives, such as:

  • Naphthalene-2-sulfonamide
  • 1-(3-Chlorobenzyl)-1H-pyrazole
  • 2-Naphthylamine-1-sulfonic acid

Uniqueness

N~2~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-NAPHTHALENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C20H16ClN3O2S/c21-18-7-3-4-15(10-18)13-24-14-19(12-22-24)23-27(25,26)20-9-8-16-5-1-2-6-17(16)11-20/h1-12,14,23H,13H2

InChI Key

QDFFXUKQVNGKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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